molecular formula C17H21N3O3 B2928115 N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide CAS No. 896371-91-8

N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

Cat. No.: B2928115
CAS No.: 896371-91-8
M. Wt: 315.373
InChI Key: CLLJNVBPBYJCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multiple steps. One common synthetic route includes the condensation of cyclohexylamine with a suitable quinazolinone precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the quinazolinone ring.

Scientific Research Applications

N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

N-cyclohexyl-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can be compared with other quinazolinone derivatives, such as:

These compounds share a similar quinazolinone core but differ in their substituents, which can lead to variations in their biological activity and chemical properties. The unique structure of this compound makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclohexyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-15(18-12-6-2-1-3-7-12)10-11-20-16(22)13-8-4-5-9-14(13)19-17(20)23/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLJNVBPBYJCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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